molecular formula C9H19N3O B13255880 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea

3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea

Cat. No.: B13255880
M. Wt: 185.27 g/mol
InChI Key: OZIZYFLHOVWMKG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea is a substituted urea derivative characterized by a piperidinyl moiety at the R1 position and dimethyl groups at the urea nitrogen atoms.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1,1-dimethyl-3-(6-methylpiperidin-3-yl)urea

InChI

InChI=1S/C9H19N3O/c1-7-4-5-8(6-10-7)11-9(13)12(2)3/h7-8,10H,4-6H2,1-3H3,(H,11,13)

InChI Key

OZIZYFLHOVWMKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)NC(=O)N(C)C

Origin of Product

United States

Chemical Reactions Analysis

3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea":

While there is no direct information about "3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea", the search results provide information on related compounds and their applications, particularly in the context of pharmaceutical research.

Potential Applications Based on Related Compounds:

  • Synthesis of Pharmaceutical Compounds: Several search results mention the use of piperidine derivatives as precursors or intermediates in the synthesis of various pharmaceutical compounds . For instance, the optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine is used in the preparation of pyrrolo[2,3]pyrimidine derivatives, which are protein kinase inhibitors . "3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea" may serve a similar role as a building block in synthesizing more complex molecules with potential therapeutic applications.
  • Inhibitors of Protein Kinases: Pyrrolo[2,3-d]pyrimidine compounds, synthesized using piperidine precursors, are known to inhibit protein kinases such as Janus Kinase 3 (JAK3) . These inhibitors are useful as immunosuppressive agents for conditions like organ transplants, lupus, multiple sclerosis, rheumatoid arthritis, psoriasis, and other autoimmune disorders . Therefore, "3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea" could be relevant in developing new kinase inhibitors.
  • Treatment of Various Diseases: Due to their activity as protein kinase inhibitors, compounds related to "3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea" may have potential applications in treating or preventing a range of diseases, including organ transplant rejection, autoimmune disorders, diabetes complications, cancer, asthma, atopic dermatitis, ulcerative colitis, Crohn's disease, Alzheimer's disease, and leukemia .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea, highlighting differences in substituents, biological activity, and synthesis routes:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Method
3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea (Target) R1: 6-methylpiperidin-3-yl; R2/R3: dimethyl C9H19N3O 185.27 (estimated) Not explicitly reported; inferred potential from analogs Likely Pd-catalyzed cross-coupling (similar to 3f)
1-(2,4-Dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl)urea (47d) R1: 2-nitrobenzyl; R2: 2,4-dimethylphenyl C18H21N3O3 327.38 Anti-proliferative activity in leukemia (Jurkat J6, K562) and breast cancer (MCF-7) Multi-step synthesis involving benzylation and urea coupling
3,3-Dimethyl-1-(3-methylphenyl)urea (3f) R1: 3-methylphenyl; R2/R3: dimethyl C10H14N2O 178.23 No biological data reported Pd-catalyzed cross-coupling with [(cinnamyl)PdCl]2 and NaOt-Bu
(R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride R1: piperidin-3-yl; R2: methyl; hydrochloride salt C7H16ClN3O 193.67 Not reported; structural similarity suggests CNS or enzyme-targeting potential Unclear; commercial availability noted
3,3-Dimethyl-1-[4-(propan-2-yl)phenyl]urea R1: 4-isopropylphenyl; R2/R3: dimethyl C12H18N2O 206.29 Metabolite of agrochemicals; no direct pharmacological data Likely derived from parent compound degradation

Key Structural and Pharmacological Insights

Substituent Effects on Bioactivity :

  • The anti-cancer activity of 47d highlights the importance of electron-withdrawing groups (e.g., nitro) at the benzyl position and bulky aromatic substituents (e.g., 2,4-dimethylphenyl) for enhancing tumor cell inhibition.
  • In contrast, the target compound’s 6-methylpiperidinyl group may improve solubility or target specificity compared to purely aromatic substituents (e.g., 3-methylphenyl in 3f ).

Synthetic Accessibility :

  • Pd-catalyzed methods (e.g., for 3f ) are widely applicable for urea derivatives, suggesting scalability for the target compound. However, steric hindrance from the piperidinyl group may require optimized reaction conditions.

Biological Activity

3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea features a piperidine ring, which is known for its diverse biological activities. The urea moiety is critical for its interaction with biological targets, particularly in the context of enzyme inhibition.

Research indicates that compounds with a urea linkage often exhibit significant biological activities by acting as enzyme inhibitors. For instance, studies have highlighted the importance of the urea group in maintaining high affinity for specific protein targets such as c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases . The presence of the piperidine ring enhances the compound's ability to penetrate biological membranes, thereby increasing its bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea, exhibit promising anticancer properties. For example, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines. A study reported that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutic agents like bleomycin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that piperidine derivatives possess significant antibacterial effects against pathogens such as Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance efficacy against bacterial strains .

Antioxidant Activity

Antioxidant properties have been attributed to piperidine-containing compounds. Various studies indicate that these compounds can scavenge free radicals and exhibit protective effects against oxidative stress. The presence of electron-donating groups on the aromatic ring has been associated with improved antioxidant capacity .

Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AnticancerInduces apoptosis in tumor cells
AntimicrobialEffective against M. tuberculosis
AntioxidantScavenges free radicals

Case Study: JNK3 Inhibition

A detailed study focused on the inhibition of JNK3 by related urea compounds demonstrated that structural modifications significantly influenced biological activity. Compounds with a methyl substitution on the piperidine ring exhibited enhanced JNK3 inhibition compared to their unsubstituted counterparts. This finding underscores the relevance of structural optimization in drug development processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodology : Synthesis typically involves condensation reactions between substituted piperidines and urea precursors. For example, analogous urea derivatives are synthesized via alkylation or carbamate formation under anhydrous conditions . Post-synthesis, purity and structure are confirmed using:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • Nuclear Magnetic Resonance (NMR) (1H and 13C) to resolve substituent positions and confirm stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>98% recommended for research-grade material) .

Q. How can researchers determine the solubility and stability of 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea under various experimental conditions?

  • Methodology :

  • Solubility : Test in solvents (e.g., DMSO, water, ethanol) using gravimetric or UV-Vis spectrophotometry. For aqueous solubility, consider formulation strategies like salt formation, as seen in analogous urea-based compounds .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or LC-MS and compare against reference standards .

Q. What safety protocols should be followed when handling 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea in laboratory settings?

  • Methodology :

  • Use personal protective equipment (PPE) (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation.
  • Follow waste disposal guidelines for urea derivatives, as outlined in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea?

  • Methodology :

  • Cross-validate computational models (e.g., DFT calculations) with experimental data using X-ray crystallography (via SHELX refinement ) and 2D NMR (e.g., NOESY for spatial proximity analysis).
  • Iteratively refine force fields in simulations to account for solvent effects or conformational flexibility .

Q. How can advanced spectroscopic methods differentiate between structural isomers or degradation products of this compound?

  • Methodology :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex mixtures.
  • Isotopic Labeling : Track degradation pathways via 13C-labeled analogs analyzed by LC-MS/MS.
  • High-Resolution Tandem MS : Fragment ions provide diagnostic patterns for isomer discrimination .

Q. What methodologies are recommended for assessing the environmental fate and degradation pathways of this compound in ecotoxicological studies?

  • Methodology :

  • Conduct microcosm experiments to simulate soil/water systems, followed by HPLC-MS/MS to identify transformation products.
  • Compare degradation kinetics with structurally related urea fungicides, referencing regulatory frameworks like EPA tolerance studies .

Q. How can researchers address challenges in crystallizing 3,3-Dimethyl-1-(6-methylpiperidin-3-yl)urea for X-ray diffraction studies?

  • Methodology :

  • Optimize crystallization using solvent vapor diffusion (e.g., methanol/water mixtures).
  • Screen for polymorphs by varying temperature gradients and nucleation conditions.
  • Validate crystal packing via SHELXL refinement and Hirshfeld surface analysis .

Q. What experimental design considerations are critical when investigating the biological activity of this compound in in vitro vs. in vivo models?

  • Methodology :

  • In Vitro : Use dose-response assays (e.g., IC50 determination) with cell lines expressing target receptors. Include controls for urea derivative cytotoxicity .
  • In Vivo : Optimize pharmacokinetics using formulation strategies (e.g., aqueous carriers ). Monitor metabolite profiles via blood/tissue LC-MS.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical (DFT-calculated) and experimentally observed spectroscopic data?

  • Methodology :

  • Re-examine computational assumptions (e.g., solvent models, protonation states).
  • Validate experimental conditions (e.g., temperature, concentration) to rule out aggregation or pH-induced shifts.
  • Use hybrid methods (e.g, QM/MM) to bridge accuracy gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.